molecular formula C13H14F3NO3 B15123454 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Katalognummer: B15123454
Molekulargewicht: 289.25 g/mol
InChI-Schlüssel: HAQSPWMDFNQQIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a benzyloxy group, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzyloxy Group Addition: This step can involve the use of benzyl alcohol derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the carboxylic acid group could yield alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid: Lacks the trifluoromethyl group.

    1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Lacks the benzyloxy group.

    1-Amino-3-(benzyloxy)-3-methylcyclobutane-1-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H14F3NO3

Molekulargewicht

289.25 g/mol

IUPAC-Name

1-amino-3-phenylmethoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)12(7-11(17,8-12)10(18)19)20-6-9-4-2-1-3-5-9/h1-5H,6-8,17H2,(H,18,19)

InChI-Schlüssel

HAQSPWMDFNQQIE-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(F)(F)F)OCC2=CC=CC=C2)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.